molecular formula C19H19N3O3S B4825298 N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4825298
M. Wt: 369.4 g/mol
InChI Key: YKSDJNOLLMCQGP-UHFFFAOYSA-N
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Description

N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene and oxazole intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-BENZYL-3-CARBAMOYL-4-METHYL-THIOPHEN-2-YL)-PHTHALAMIC ACID
  • N-[(5-Benzyl-3-carbamoyl-4-methyl-2-thienyl)carbamothioyl]-2-thiophenecarboxamide

Uniqueness

N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and ring structures, which contribute to its distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-(5-benzyl-3-carbamoylthiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-15-16(11(2)25-22-15)18(24)21-19-14(17(20)23)10-13(26-19)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSDJNOLLMCQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
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N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
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N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
N-(5-BENZYL-3-CARBAMOYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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